5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene
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Overview
Description
5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene: is an organic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and a trifluoromethyl group attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the common methods to synthesize 5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid or ester as the coupling partner.
Halogen Exchange Reactions: Another method involves halogen exchange reactions where a precursor compound containing different halogens is treated with halogenating agents to introduce the desired bromine, fluorine, and iodine atoms.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes halogenation, coupling reactions, and purification steps to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the halogens and the trifluoromethyl group. This activation facilitates various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
- 5-Bromo-2-fluorobenzotrifluoride
- 3-Bromobenzotrifluoride
- 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene
Uniqueness: 5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene is unique due to the presence of multiple halogens and a trifluoromethyl group, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
5-bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIHKIWNEWAWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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